(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group and a hydroxyethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through a condensation reaction between a triazole derivative and a pyrimidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.
Addition of the Hydroxyethylidene Moiety: The hydroxyethylidene group can be introduced through a reaction with an aldehyde or ketone, followed by reduction to form the desired hydroxyethylidene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives.
Scientific Research Applications
(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers.
Noble Gas Compounds: These compounds, although generally unreactive, have been observed to form various chemical compounds.
Uniqueness
(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its combination of a trifluoromethyl group and a hydroxyethylidene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H5F3N4O2 |
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Molecular Weight |
246.15 g/mol |
IUPAC Name |
(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H5F3N4O2/c1-3(16)4-2-12-7-13-6(8(9,10)11)14-15(7)5(4)17/h2,16H,1H3/b4-3+ |
InChI Key |
OFFHDWBIZVQBNQ-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\1/C=NC2=NC(=NN2C1=O)C(F)(F)F)/O |
Canonical SMILES |
CC(=C1C=NC2=NC(=NN2C1=O)C(F)(F)F)O |
Origin of Product |
United States |
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